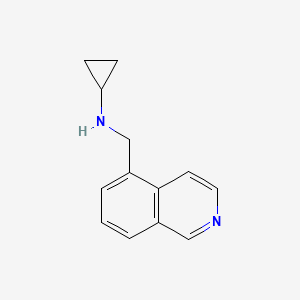
N-(isoquinolin-5-ylmethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(isoquinolin-5-ylmethyl)cyclopropanamine is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry . The compound features a cyclopropanamine group attached to an isoquinoline moiety, making it a unique structure with potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-5-ylmethyl)cyclopropanamine typically involves the cyclization of isoquinoline derivatives. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often employs metal-catalyzed processes. Rhodium-catalyzed cyclization and palladium-catalyzed reactions are commonly used due to their efficiency and high yields . These methods are scalable and suitable for large-scale production.
化学反应分析
Types of Reactions
N-(isoquinolin-5-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated isoquinoline derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
科学研究应用
N-(isoquinolin-5-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-(isoquinolin-5-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as LSD1. LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in gene expression regulation. By inhibiting LSD1, the compound can alter gene expression patterns, leading to potential therapeutic effects in cancer treatment .
相似化合物的比较
Similar Compounds
Indolin-5-yl-cyclopropanamine: Another cyclopropanamine derivative with similar biological activities.
Isoquinoline derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N-(isoquinolin-5-ylmethyl)cyclopropanamine is unique due to its specific structure, which combines the isoquinoline moiety with a cyclopropanamine group. This unique structure contributes to its specific interactions with molecular targets like LSD1, making it a promising candidate for therapeutic applications .
属性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
N-(isoquinolin-5-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C13H14N2/c1-2-10-8-14-7-6-13(10)11(3-1)9-15-12-4-5-12/h1-3,6-8,12,15H,4-5,9H2 |
InChI 键 |
FPJQAVPEIDQYHA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCC2=CC=CC3=C2C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


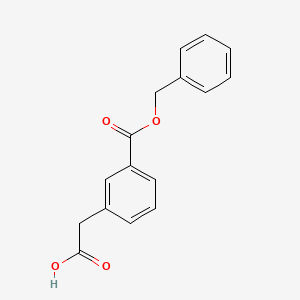
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
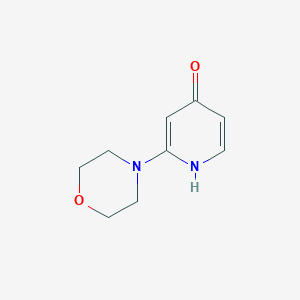

![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
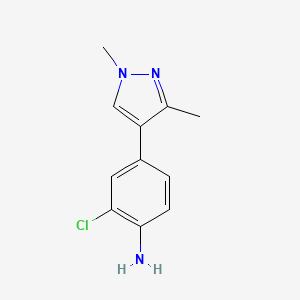
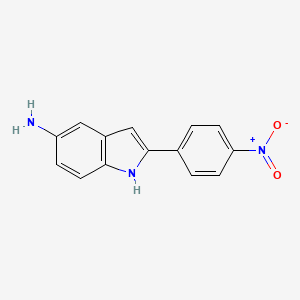

![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)


![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)
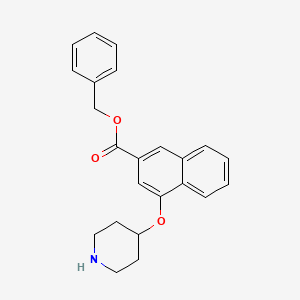
![3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884103.png)
